3-chloropropylphosphonic Acid
Overview
Description
3-Chloropropylphosphonic acid is an organophosphorus compound characterized by the presence of a chloropropyl group attached to a phosphonic acid moiety. Its molecular formula is C3H8ClO3P, and it has a molecular weight of 158.52 g/mol .
Preparation Methods
3-Chloropropylphosphonic acid can be synthesized through several methods. One common synthetic route involves the Michaelis-Arbuzov reaction, where 1-bromo-3-chloropropane reacts with triethylphosphite to form diethyl-3-chloropropylphosphonate. This intermediate is then hydrolyzed under acidic conditions to yield this compound . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
3-Chloropropylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its structural analogs often undergo such reactions depending on the reagents and conditions used.
Scientific Research Applications
3-Chloropropylphosphonic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing phosphonate-based drugs with potential therapeutic applications.
Material Science: It is used as a precursor for developing flame retardant materials and as a component in flame-resistant polymers.
Organic Chemistry: It acts as a reactant in various organic transformations involving the phosphonate functional group.
Separation Processes: Phosphonic acids, including this compound, are employed in separation science for their coordination properties and ability to form chelating resins.
Mechanism of Action
Comparison with Similar Compounds
3-Chloropropylphosphonic acid can be compared with other similar organophosphorus compounds, such as:
3-Bromopropylphosphonic Acid: Similar in structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.
3-Hydroxypropylphosphonic Acid: Contains a hydroxyl group instead of a halogen, which may influence its solubility and reactivity.
3-Methylpropylphosphonic Acid: Features a methyl group, affecting its steric properties and chemical behavior.
Properties
IUPAC Name |
3-chloropropylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAATVSKKHVVJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448317 | |
Record name | Phosphonic acid, (3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13317-09-4 | |
Record name | Phosphonic acid, (3-chloropropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-chloropropylphosphonic acid in the synthesis of pyrimidine derivatives?
A1: this compound, specifically its dibutyl ester, acts as an alkylating agent in the synthesis of pyrimidinylalkylphosphonic acids []. This reaction involves a hydroxypyrimidine reacting with the dibutyl ester of this compound. This leads to the substitution of the chlorine atom in the this compound by the hydroxypyrimidine, forming a new C-O-P bond and yielding the desired pyrimidinylalkylphosphonic acid derivative.
Q2: Why is the synthesis of pyrimidinylalkylphosphonic acids of interest in medicinal chemistry?
A2: Pyrimidinylalkylphosphonic acids are interesting because they represent phosphonic acid analogs of biologically active alkylphosphocholines []. These analogs are designed to mimic the structure and potentially the activity of naturally occurring molecules while potentially offering advantages such as increased stability or altered pharmacokinetic properties. By incorporating a phosphonic acid group, researchers aim to develop compounds with similar biological activity to alkylphosphocholines but with potentially improved drug-like properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.